molecular formula C18H16FN3O2 B5576145 3-FLUORO-N-({N'-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE

3-FLUORO-N-({N'-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE

Cat. No.: B5576145
M. Wt: 325.3 g/mol
InChI Key: RFABLNLMMRWDJH-JPDQMXGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-FLUORO-N-({N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a fluorine atom, a phenylprop-2-en-1-ylidene group, and a hydrazinecarbonyl group

Scientific Research Applications

3-FLUORO-N-({N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Preparation Methods

The synthesis of 3-FLUORO-N-({N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves multiple steps, including the introduction of the fluorine atom and the formation of the hydrazinecarbonyl group. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-({N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

3-FLUORO-N-({N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE can be compared with other similar compounds, such as:

    3-FLUORO-N-ETHYL-BENZAMIDE: This compound has a similar structure but lacks the hydrazinecarbonyl group.

    4-FLUORO-N-[(1S)-2-METHYL-1-{N’-[(1E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPYL]BENZAMIDE: This compound has a similar fluorine substitution but different functional groups.

The uniqueness of 3-FLUORO-N-({N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-16-10-4-9-15(12-16)18(24)20-13-17(23)22-21-11-5-8-14-6-2-1-3-7-14/h1-12H,13H2,(H,20,24)(H,22,23)/b8-5+,21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFABLNLMMRWDJH-JPDQMXGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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